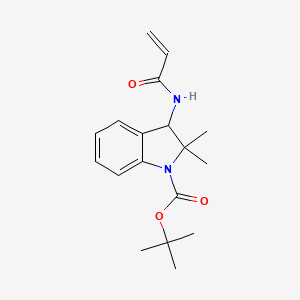
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate, also known as TMC-1, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. TMC-1 belongs to the class of indole-based compounds, which have been found to exhibit various biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate is not fully understood. However, it has been proposed that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been shown to inhibit viral replication by targeting various stages of the viral life cycle.
Biochemical and Physiological Effects:
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to inhibit the activity of HDACs and modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been shown to inhibit viral replication by targeting various stages of the viral life cycle. However, the exact biochemical and physiological effects of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate in vivo are yet to be fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to exhibit potent anticancer and antiviral activity, making it a promising candidate for drug development. However, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its bioavailability in vivo. Moreover, the exact mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate. One of the directions is to further elucidate the mechanism of action of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate in vivo. This would help to better understand the biochemical and physiological effects of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate and its potential applications in drug development. Another direction is to explore the potential of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate as a combination therapy with other anticancer or antiviral agents. This would help to enhance the efficacy of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate and overcome its limitations. Moreover, the development of novel analogs of Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate with improved solubility and bioavailability would also be a promising direction for future research.
Méthodes De Synthèse
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with propargylamine, followed by a cyclization reaction with indole-3-carboxaldehyde. The resulting intermediate is then subjected to various chemical transformations, including esterification, amidation, and deprotection, to yield the final product, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has also been found to possess antiviral activity against HIV-1, influenza virus, and herpes simplex virus. Moreover, Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-7-14(21)19-15-12-10-8-9-11-13(12)20(18(15,5)6)16(22)23-17(2,3)4/h7-11,15H,1H2,2-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMOPGNGEGJGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,2-dimethyl-3-(prop-2-enoylamino)-3H-indole-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)
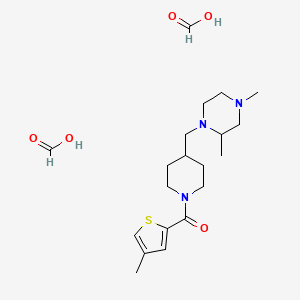

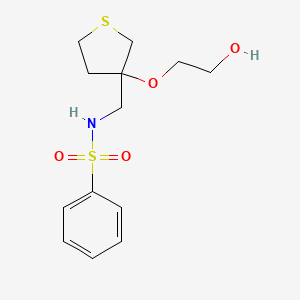
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2692870.png)
![2-Methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2692871.png)
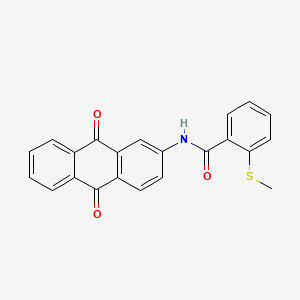

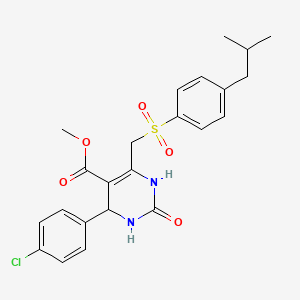
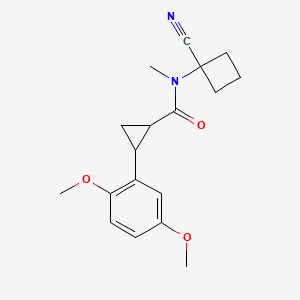

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)